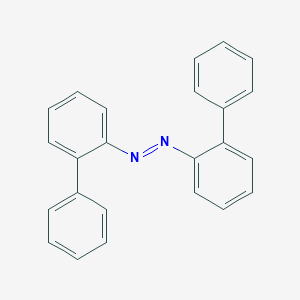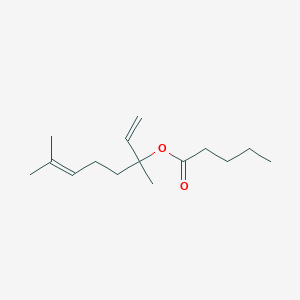
Sodium chromite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium chromite is a chemical compound with the formula Na2CrO2. It is a yellowish-green crystalline solid that is soluble in water and has a metallic taste. Sodium chromite is used in various industrial applications, including the production of pigments, ceramics, and chrome plating. It is also used in scientific research as a reagent and catalyst.
Wirkmechanismus
Sodium chromite acts as a reducing agent in various reactions. It donates electrons to the reactants, thereby reducing them. Sodium chromite is also used as a catalyst in some reactions, where it speeds up the rate of the reaction without being consumed in the process.
Biochemical and Physiological Effects:
Sodium chromite is not used in any biochemical or physiological processes in the body. It is not considered to be toxic, but it should be handled with care as it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium chromite has several advantages as a reagent and catalyst in laboratory experiments. It is a relatively inexpensive compound and is readily available. Sodium chromite is also stable and can be stored for long periods without degradation. However, sodium chromite has some limitations as well. It is not very reactive and may require high temperatures or pressures to be effective in some reactions.
Zukünftige Richtungen
There are several future directions for research on sodium chromite. One area of interest is the development of new synthesis methods for sodium chromite that are more efficient and environmentally friendly. Another area of research is the use of sodium chromite in the production of new materials, such as nanomaterials and biomaterials. Finally, there is potential for the use of sodium chromite in the development of new catalysts for chemical reactions.
Synthesemethoden
Sodium chromite can be synthesized by the reduction of sodium dichromate with sodium sulfite in aqueous solution. The reaction is as follows:
Na2Cr2O7 + 3Na2SO3 + H2O → 2Na2CrO2 + 3Na2SO4 + 2H2O
Wissenschaftliche Forschungsanwendungen
Sodium chromite is used in scientific research as a reagent and catalyst. It is used in the synthesis of organic compounds and as a reducing agent in various reactions. Sodium chromite is also used in the production of pigments and dyes.
Eigenschaften
CAS-Nummer |
12314-42-0 |
|---|---|
Produktname |
Sodium chromite |
Molekularformel |
CrNaO2 |
Molekulargewicht |
106.985 g/mol |
IUPAC-Name |
sodium;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/Cr.Na.2O/q+3;+1;2*-2 |
InChI-Schlüssel |
ALMAEWAETUQTEP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Na+].[Cr+3] |
Kanonische SMILES |
[O-2].[O-2].[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)

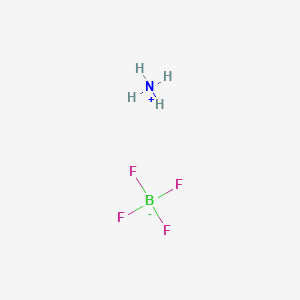
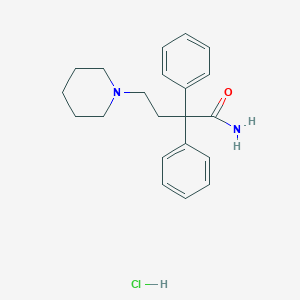
![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)
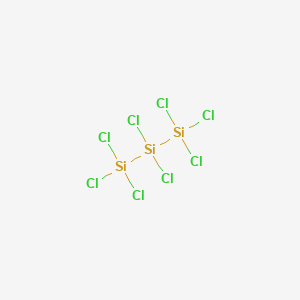
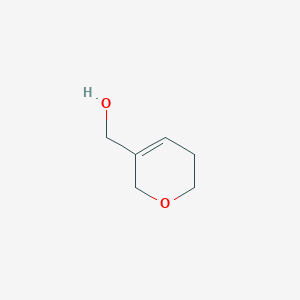
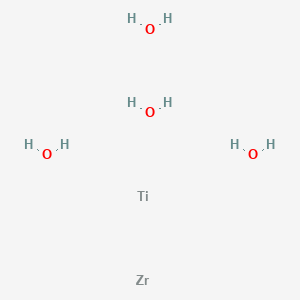

![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)

